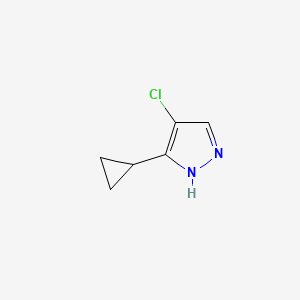

4-chloro-5-cyclopropyl-1H-pyrazole

Vue d'ensemble

Description

4-chloro-5-cyclopropyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

Les dérivés du pyrazole, y compris le 4-chloro-5-cyclopropyl-1H-pyrazole, sont connus pour présenter une large gamme d'activités biologiques. Ils sont souvent étudiés pour leurs applications thérapeutiques potentielles, notamment comme agents anti-inflammatoires, analgésiques, antipyrétiques, antimicrobiens et anticancéreux .

Chimie agricole

En agriculture, des composés comme le This compound peuvent être utilisés dans la synthèse d'herbicides, d'insecticides et de fongicides en raison de leurs propriétés bioactives .

Synthèse organique

Ce composé peut servir de bloc de construction en synthèse organique, servant de précurseur à diverses molécules complexes ayant des applications potentielles dans différents domaines de la chimie .

Cristallographie

La structure du composé le rend approprié pour des études cristallographiques afin de comprendre les interactions moléculaires et la stabilité .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Mode of Action

It’s known that pyrazole derivatives can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the target, thereby affecting its function.

Biochemical Pathways

It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

4-chloro-5-cyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation. Additionally, this compound has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, the compound can interact with DNA and RNA, potentially affecting their stability and function . These interactions may result in changes in gene expression and protein synthesis, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under ambient conditions, but its activity can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential . For example, its preferential accumulation in tumor tissues can enhance its anticancer effects while minimizing systemic toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can affect protein synthesis and other cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Activité Biologique

4-Chloro-5-cyclopropyl-1H-pyrazole (4-Cl-5-CPz) is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structural features of 4-Cl-5-CPz, notably the presence of a chlorine atom at the 4-position and a cyclopropyl group at the 5-position, enhance its chemical reactivity and potential applications in medicinal chemistry and agriculture.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 186.59 g/mol

The pyrazole ring structure allows 4-Cl-5-CPz to act as a bioisostere of carboxylic acids, which may enable it to mimic the behavior of these acids in biological systems. This property is significant for its interactions with various enzymes and receptors.

Anti-inflammatory Activity

Research indicates that compounds similar to 4-Cl-5-CPz exhibit notable anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In one study, several pyrazole derivatives demonstrated greater anti-inflammatory potential compared to standard drugs like diclofenac and celecoxib, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .

Antimicrobial Activity

4-Cl-5-CPz has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, including E. coli and S. aureus.

In laboratory studies, certain pyrazole compounds showed promising results against pathogens, indicating their potential as antimicrobial agents .

Insecticidal Activity

The insecticidal properties of 4-Cl-5-CPz have been explored, with findings suggesting significant activity against various insect pests. This makes it a candidate for agricultural applications where pest control is necessary.

Structure–Activity Relationship (SAR)

The biological activity of 4-Cl-5-CPz can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine enhances its reactivity and interaction with biological targets. Variations in substituents on the pyrazole ring can lead to different pharmacological profiles.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-3-methyl-1H-pyrazole | Methyl group at the 3-position | Different biological activities |

| 5-Cyclopropyl-1H-pyrazole | No chlorine substituent | Potentially less reactive |

| 4-Bromo-5-cyclopropyl-1H-pyrazole | Bromine instead of chlorine | May have enhanced reactivity |

This table illustrates how slight modifications in structure can significantly influence biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating inflammation and infections:

- Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, certain pyrazole derivatives exhibited an anti-inflammatory effect significantly higher than that of traditional NSAIDs like indomethacin .

- Antimicrobial Testing : A series of synthesized pyrazoles were tested against multiple bacterial strains, revealing that some compounds had comparable or superior activity compared to established antibiotics .

Propriétés

IUPAC Name |

4-chloro-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQAWEVXDQXJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.